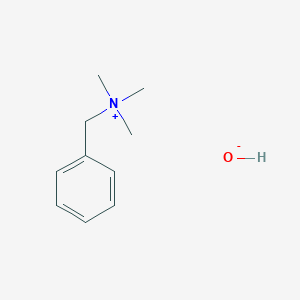

Benzyltrimethylammonium hydroxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 261034. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

benzyl(trimethyl)azanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.H2O/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKBVBUGCNGSJJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14800-24-9 (Parent) | |

| Record name | Benzyltrimetylammonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3044332 | |

| Record name | Benzyltrimethylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to light yellow liquid with an amine odor; Miscible in water; [MSDSonline] | |

| Record name | Benzyltrimethylammonium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8005 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-85-6 | |

| Record name | Benzyltrimethylammonium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyltrimetylammonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyltrimethylammonium hydroxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanaminium, N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyltrimethylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltrimethylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLTRIMETHYLAMMONIUM HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P4488425W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyltrimethylammonium Hydroxide (CAS 100-85-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltrimethylammonium hydroxide (B78521) (CAS 100-85-6), also known as Triton B, is a quaternary ammonium (B1175870) salt that serves as a strong organic base.[1] It is typically handled as a colorless to slightly yellow solution in water or methanol.[1][2] This compound is a versatile and highly effective reagent in organic synthesis, widely recognized for its role as a phase-transfer catalyst, a strong base in various condensation and elimination reactions, and as a component in cleaning formulations for silicon wafers.[3][4] Its solubility in a broad range of organic solvents enhances its utility in diverse chemical applications.[3] This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.

Core Properties of Benzyltrimethylammonium Hydroxide

The following tables summarize the key physical, chemical, and safety properties of this compound.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C10H17NO | [5][6] |

| Molecular Weight | 167.25 g/mol | [6][7] |

| Appearance | Clear, slightly yellow liquid | [4][5] |

| Melting Point | 80 °C | [5][8] |

| Boiling Point | 65 °C | [5][8] |

| Density | 1.059 g/mL at 25 °C | [5][9] |

| Refractive Index | n20/D 1.43 | [5] |

| Vapor Pressure | 0 Pa at 25 °C | [5] |

| Flash Point | 60 °F | [5] |

| Water Solubility | Miscible | [5] |

| Solubility | Miscible with alcohols, hydrocarbons, aromatic hydrocarbons, and halogenated solvents.[2][5][10] |

Chemical and Safety Properties

| Property | Value | Source(s) |

| CAS Number | 100-85-6 | [4][5] |

| pH | 12 (20°C in H2O, undiluted) | [5] |

| Storage Temperature | Store below +30°C | [5][11] |

| Sensitivity | Air Sensitive | [5] |

| Hazard Codes | C, T, F | [4] |

| Hazard Statements | H225, H301 + H311 + H331, H314 | [6] |

| Signal Word | Danger | [6] |

| WGK Germany | 1 | [4] |

| RTECS | BO8575000 | [4] |

| Hazard Class | 8 | [4] |

| Packing Group | II | [4] |

Applications in Organic Synthesis

This compound is a cornerstone reagent in a variety of organic transformations due to its strong basicity and phase-transfer catalytic activity.

Phase-Transfer Catalysis

As a phase-transfer catalyst, this compound facilitates reactions between reactants in immiscible phases, typically an aqueous and an organic phase.[2][4] The quaternary ammonium cation forms a lipophilic ion pair with an aqueous reactant anion, transporting it into the organic phase to react with the organic substrate.[12] This is particularly useful in alkylation, condensation, and substitution reactions.[13]

Aldol (B89426) Condensation and Dehydration Reactions

It serves as a strong organic base in aldol condensation reactions and base-catalyzed dehydration reactions.[4][11] For instance, it is used in the cross-aldol condensation of isobutyraldehyde (B47883) and formaldehyde (B43269) to produce hydroxypivaldehyde, a precursor to neopentyl glycol.[14]

Horner-Wadsworth-Emmons Olefination

This compound is also employed as a strong organic base in the Horner-Wadsworth-Emmons reaction to synthesize alkenes.[4][11]

Synthesis of Epoxides

This compound can be used as a base for the intramolecular Williamson ether synthesis of epoxides from halohydrins.[15][16]

Dehydrohalogenation Reactions

It is an effective base for dehydrohalogenation reactions, which involve the elimination of a hydrogen halide from a substrate to form an alkene.[17][18][19]

Experimental Protocols

Phase-Transfer Catalyzed O-Alkylation of a Phenol (B47542)

This protocol describes a general procedure for the O-alkylation of a phenol using this compound as a phase-transfer catalyst.

Materials:

-

Phenol derivative

-

Alkyl halide (e.g., benzyl (B1604629) bromide)

-

Toluene (or another suitable organic solvent)

-

Aqueous sodium hydroxide solution

-

This compound (as a 40% solution in water)

-

Stir plate and stir bar

-

Reaction vessel (e.g., round-bottom flask) with a reflux condenser

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenol derivative in toluene.[12]

-

Aqueous Phase Addition: Add the aqueous sodium hydroxide solution to the flask.[12]

-

Catalyst Addition: Introduce a catalytic amount of this compound (typically 5-10 mol%) to the biphasic mixture.[12]

-

Substrate Addition: While stirring vigorously, add the alkyl halide to the reaction mixture.[12]

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) and maintain vigorous stirring to ensure thorough mixing of the two phases.[20] Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[20]

-

Workup: Upon completion, cool the reaction mixture to room temperature.[12]

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine to remove any remaining inorganic salts.[12]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[12]

-

Purification: Purify the crude product by a suitable method, such as column chromatography or distillation, to yield the pure ether.[12]

Dehydrohalogenation of an Alkyl Halide

This protocol outlines a general procedure for the dehydrohalogenation of an alkyl halide to synthesize an alkene.

Materials:

-

Alkyl halide (e.g., 2-bromobutane)

-

This compound (as a 40% solution in methanol)

-

Ethanol (or another suitable solvent)

-

Stir plate and stir bar

-

Reaction vessel with a reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkyl halide in ethanol.

-

Base Addition: Add a stoichiometric amount of this compound solution to the flask.

-

Reaction: Heat the mixture to reflux with vigorous stirring.[21] The reaction progress can be monitored by GC.

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Isolation: Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Drying and Concentration: Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting alkene by distillation if it is a liquid.

Synthesis of an Epoxide from a Halohydrin

This protocol details the synthesis of an epoxide from a halohydrin via intramolecular cyclization.

Materials:

-

Halohydrin (e.g., 2-chloro-1-phenylethanol)

-

This compound solution

-

A suitable solvent (e.g., tetrahydrofuran (B95107) or methanol)

-

Stir plate and stir bar

-

Reaction vessel

Procedure:

-

Reaction Setup: Dissolve the halohydrin in the chosen solvent in a reaction flask equipped with a magnetic stir bar.

-

Base Addition: Slowly add one equivalent of this compound solution to the reaction mixture at room temperature.[16]

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Workup: Quench the reaction with water and extract the epoxide with an organic solvent.

-

Drying and Concentration: Dry the organic layer, filter, and concentrate to obtain the crude epoxide.

-

Purification: Purify the epoxide by column chromatography or distillation.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 100-85-6: this compound [cymitquimica.com]

- 3. sacheminc.com [sacheminc.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound CAS#: 100-85-6 [m.chemicalbook.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. This compound | C10H16N.HO | CID 66854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS 100-85-6 Triton B - Buy this compound, CAS 100-85-6, Triton B Product on Nanjing Uni-tech Metalwork Company Ltd. [bosschemical.com]

- 9. haihangchem.com [haihangchem.com]

- 10. This compound, 40% w/w aq. soln. | Fisher Scientific [fishersci.ca]

- 11. This compound | 100-85-6 [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. crdeepjournal.org [crdeepjournal.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. transformationtutoring.com [transformationtutoring.com]

- 17. Illustrated Glossary of Organic Chemistry - Dehydrohalogenation [chem.ucla.edu]

- 18. What is dehydrohalogenation reaction? - askIITians [askiitians.com]

- 19. Key Notes on Dehydrohalogenation and Related Reactions [unacademy.com]

- 20. benchchem.com [benchchem.com]

- 21. Dehydrohalogenation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Benzyltrimethylammonium Hydroxide

This guide provides a comprehensive overview of the chemical and physical properties of benzyltrimethylammonium (B79724) hydroxide (B78521), its applications in scientific research and drug development, and a representative experimental workflow.

Core Chemical and Physical Properties

Benzyltrimethylammonium hydroxide, also known as Triton B, is a quaternary ammonium (B1175870) salt that serves as a potent organic base.[1][2] It is commonly handled as a solution in water or methanol (B129727) and typically appears as a colorless to light yellow liquid.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₇NO[1][5][6] |

| Molecular Weight | 167.25 g/mol [1][5][7] |

| CAS Number | 100-85-6[1][3] |

| Appearance | Colorless to light yellow transparent liquid[3] |

| Density | Approximately 1.059 g/mL at 25°C[3][8] |

| Melting Point | -98°C[3] |

| Boiling Point | Approximately 65°C[3][8] |

| Flash Point | 60°F[3][8] |

| Solubility | Miscible with water, alcohols, and various organic solvents[5][8] |

Applications in Research and Development

This compound is a versatile reagent with numerous applications in organic synthesis, attributable to its strong basicity and utility as a phase-transfer catalyst.[2][3]

Key Applications:

-

Phase-Transfer Catalyst: It facilitates reactions between reactants in immiscible phases, which is crucial in various organic syntheses.[3][4]

-

Strong Organic Base: It is employed in a range of base-catalyzed reactions, including:

-

Molecular Sieve Template Agent: It can be used to direct the structure in the synthesis of porous materials.[3]

-

Electronic Industry: It is a component in formulations for cleaning silicon wafers.[5]

Representative Experimental Protocol: Aldol Condensation

The following is a generalized protocol for an aldol condensation reaction using this compound as a catalyst.

Objective: To synthesize an α,β-unsaturated carbonyl compound from an aldehyde or ketone.

Materials:

-

Aldehyde or ketone starting material

-

This compound (40% solution in methanol)

-

An appropriate organic solvent (e.g., toluene, methanol)

-

Quenching agent (e.g., dilute hydrochloric acid)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Apparatus for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: A solution of the carbonyl compound in the chosen solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Catalyst Addition: A catalytic amount of this compound solution is added dropwise to the stirred solution at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, the reaction is quenched by the addition of a dilute acid. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent.

-

Purification: The crude product is purified by a suitable method, such as column chromatography or distillation, to yield the pure α,β-unsaturated carbonyl compound.

Visualizing Experimental and Logical Workflows

Diagram 1: General Experimental Workflow for a Catalyzed Reaction

A generalized workflow for a chemical synthesis reaction.

Diagram 2: Logical Flow for Phase-Transfer Catalysis

References

- 1. scbt.com [scbt.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. CAS 100-85-6: this compound [cymitquimica.com]

- 5. This compound | 100-85-6 [chemicalbook.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. This compound | C10H16N.HO | CID 66854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

Synthesis of Benzyltrimethylammonium Hydroxide from Benzyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyltrimethylammonium (B79724) hydroxide (B78521) (BTAH), a versatile quaternary ammonium (B1175870) salt, from benzyl (B1604629) chloride. This document outlines the primary synthetic routes, including detailed experimental protocols, quantitative data, and visualizations of the reaction pathways and experimental workflows, to support researchers and professionals in the fields of chemistry and drug development.

Introduction

Benzyltrimethylammonium hydroxide, also known as Triton B, is a strong organic base with a wide range of applications in organic synthesis. It serves as a phase-transfer catalyst, a base in various condensation reactions, and a surfactant.[1][2] Its synthesis from readily available starting materials like benzyl chloride makes it an important reagent in both laboratory and industrial settings. This guide focuses on the multi-step synthesis commencing with the quaternization of trimethylamine (B31210) by benzyl chloride to yield benzyltrimethylammonium chloride, followed by the conversion of the chloride salt to the desired hydroxide.

Core Synthesis Principles

The synthesis of this compound from benzyl chloride is a two-stage process:

-

Quaternization of Trimethylamine: The synthesis begins with the nucleophilic attack of trimethylamine on benzyl chloride. The lone pair of electrons on the nitrogen atom of trimethylamine displaces the chloride ion from the benzylic carbon, forming a stable quaternary ammonium salt, Benzyltrimethylammonium chloride (BTMAC).[3]

-

Anion Exchange: The chloride anion of the BTMAC is then replaced with a hydroxide anion. Several methods can achieve this transformation, including electrolysis, ion exchange chromatography, and metathesis with a strong base. The choice of method often depends on the desired purity of the final product and the scale of the synthesis.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound, starting from benzyl chloride.

Step 1: Synthesis of Benzyltrimethylammonium Chloride

This protocol is adapted from established laboratory procedures for the quaternization of benzyl halides.[3][4]

Materials:

-

Benzyl chloride

-

Trimethylamine (gas or as a solution in ethanol (B145695)/THF)

-

Anhydrous Ethanol or Tetrahydrofuran (THF)

-

Diethyl ether

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Gas inlet tube (if using gaseous trimethylamine)

-

Dropping funnel (if using trimethylamine solution)

-

Apparatus for filtration under vacuum (Büchner funnel and flask)

-

Rotary evaporator

Procedure:

-

In a three-necked flask equipped with a reflux condenser, magnetic stirrer, and a gas inlet tube or dropping funnel, dissolve benzyl chloride (e.g., 3 moles, 379.5 g) in a suitable anhydrous solvent such as ethanol (750 g) or THF.[3][4]

-

Slowly introduce trimethylamine into the stirred solution. If using gaseous trimethylamine, bubble it through the solution. If using a solution (e.g., 33 wt% in ethanol), add it dropwise from the dropping funnel. An excess of trimethylamine (e.g., 1.5 equivalents) is typically used.[3]

-

The reaction is exothermic and should be cooled to maintain a temperature below 50°C.[4]

-

After the initial exothermic reaction subsides, continue to stir the mixture. The reaction can be stirred at room temperature for 24 hours or heated to a moderate temperature (e.g., 50°C) for 1 hour to ensure completion.[3][4]

-

Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is triturated with diethyl ether to precipitate the white solid Benzyltrimethylammonium chloride.

-

The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.

Step 2: Conversion of Benzyltrimethylammonium Chloride to Hydroxide

Three primary methods for this conversion are detailed below, with electrolysis being a preferred industrial method for high-purity product.

This method, adapted from patent literature, provides high-purity this compound through continuous electrolysis in a three-chamber, two-membrane system.[5]

Equipment:

-

Three-chamber electrolysis cell with two cation exchange membranes

-

Anode and cathode (e.g., platinum-plated titanium)

-

DC power supply

-

Circulation pumps and filters

Procedure:

-

Prepare a 30-50% aqueous solution of Benzyltrimethylammonium chloride, which is fed into the anode chamber.[5]

-

The middle and cathode chambers are initially filled with a 5-30% aqueous solution of this compound.[5]

-

A direct current is applied across the electrodes with a current density of 800-2000 A/m². The electrolysis is typically conducted at a temperature between 25-70°C.[5]

-

Benzyltrimethylammonium cations migrate from the anode chamber, through the cation exchange membranes, into the middle and then the cathode chamber. Chloride ions are oxidized at the anode.

-

In the cathode chamber, water is reduced to hydroxide ions and hydrogen gas. The benzyltrimethylammonium cations combine with the newly formed hydroxide ions to produce this compound.

-

The concentration of the product in the cathode chamber is maintained by the continuous addition of water.

-

The final high-purity product is collected from the cathode chamber.

This method utilizes a strong base anion exchange resin to replace the chloride ions with hydroxide ions.

Materials:

-

Benzyltrimethylammonium chloride solution

-

Strong base anion exchange resin (hydroxide form)

-

Deionized water

-

Chromatography column

Procedure:

-

Prepare a column packed with a strong base anion exchange resin in the hydroxide form. The resin should be thoroughly washed with deionized water until the eluate is neutral.

-

Prepare an aqueous solution of Benzyltrimethylammonium chloride.

-

Pass the Benzyltrimethylammonium chloride solution through the prepared ion exchange column at a controlled flow rate.

-

As the solution passes through the resin, the chloride ions are exchanged for hydroxide ions.

-

Collect the eluate, which is now an aqueous solution of this compound.

-

The resin can be regenerated by washing with a strong base solution (e.g., NaOH) followed by deionized water. However, frequent regeneration can be a drawback of this method.[5]

This method involves the precipitation of an insoluble salt to drive the reaction.

Materials:

-

Benzyltrimethylammonium chloride

-

Potassium hydroxide

-

A suitable solvent (e.g., ethanol)

Procedure:

-

Dissolve Benzyltrimethylammonium chloride in a suitable solvent like ethanol.

-

In a separate container, prepare a solution of potassium hydroxide in the same solvent.

-

Slowly add the potassium hydroxide solution to the Benzyltrimethylammonium chloride solution with stirring.

-

A precipitate of potassium chloride will form.

-

The reaction mixture is stirred for a specified time to ensure complete reaction.

-

The precipitated potassium chloride is removed by filtration.

-

The filtrate, containing the this compound, is collected. The solvent can be removed under reduced pressure if a concentrated or solid product is desired.

-

A significant drawback of this method is the potential for contamination of the final product with residual potassium and chloride ions due to the solubility of potassium chloride in the solvent.[5]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound.

Table 1: Reaction Conditions for the Synthesis of Benzyltrimethylammonium Chloride [3]

| Parameter | Method 1 | Method 2 |

| Starting Materials | Benzyl chloride, Trimethylamine (33% in EtOH) | Benzyl chloride, Trimethylamine (gas) |

| Solvent(s) | THF, Ethanol | Absolute Ethanol |

| Molar Ratio (Amine:Halide) | 1.5 : 1 | Varies (often excess amine) |

| Reaction Temperature | 20°C (Room Temperature) | < 50°C to Boiling |

| Reaction Time | 24 hours | 1 hour (at 50°C) to several hours (reflux) |

| Reported Yield | 98% | Not explicitly stated in all sources |

| Purification Method | Precipitation with Et₂O and washing | Recrystallization from alcohol/ether |

Table 2: Performance Data for the Electrolytic Synthesis of this compound [5]

| Parameter | Value |

| Initial BTMAC Concentration | 30 - 50% (aqueous solution) |

| Final BTAH Concentration | 5 - 30% (aqueous solution) |

| Operating Temperature | 25 - 70 °C |

| Current Density | 800 - 2000 A/m² |

| Product Conversion Rate | > 98% |

| Current Efficiency | 61 - 72% |

| Purity (Metal Ions) | < 20 ppb |

| Purity (Anions) | < 1 ppm |

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations and experimental processes.

Caption: Reaction pathway for the synthesis of this compound.

Caption: General experimental workflow for the synthesis of BTAH.

Conclusion

The synthesis of this compound from benzyl chloride is a well-established process. The initial quaternization reaction to form Benzyltrimethylammonium chloride proceeds with high yield. For the subsequent conversion to the hydroxide, the electrolytic method stands out for its ability to produce a high-purity product on an industrial scale, with excellent conversion rates and minimal ionic contamination. While ion exchange offers a viable laboratory-scale alternative, it may require frequent resin regeneration. The use of strong bases like potassium hydroxide is generally less favored due to challenges in achieving high purity. The protocols and data presented in this guide provide a solid foundation for researchers and professionals engaged in the synthesis and application of this important organic base.

References

- 1. CN103896781A - Preparation method of benzyltriethylammonium chloride - Google Patents [patents.google.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN104630818A - Method for preparing high-purity this compound by carrying out continuous electrolysis by virtue of three chambers and two membranes - Google Patents [patents.google.com]

An In-Depth Technical Guide to Benzyltrimethylammonium Hydroxide: Core Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltrimethylammonium (B79724) hydroxide (B78521) (BTAH), also known commercially as Triton B, is a quaternary ammonium (B1175870) salt that serves as a potent organic base and a versatile phase-transfer catalyst.[1] Its unique combination of strong basicity, catalytic activity, and solubility in various organic media makes it an indispensable tool in synthetic organic chemistry, with notable applications in pharmaceutical and materials science. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of benzyltrimethylammonium hydroxide, including detailed experimental protocols for its synthesis and key applications, and visual representations of reaction mechanisms and workflows to support researchers in its effective and safe utilization.

Physical Characteristics

This compound is typically handled as a colorless to light yellow transparent liquid, usually in aqueous or methanolic solutions.[1][2] Commercial samples may present a faint fish-like odor, which is likely attributable to the hydrolysis-induced presence of trimethylamine (B31210).[1] The compound is hygroscopic and air-sensitive.[3] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₁₇NO | [1] |

| Molecular Weight | 167.25 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Melting Point | -98 °C | [3] |

| Boiling Point | 65 °C | [3] |

| Density | 1.059 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.43 | [3] |

| Flash Point | 15 °C | [3] |

| Solubility | Miscible with water, alcohols, and various hydrocarbons. | [3] |

Chemical Characteristics

The chemical utility of this compound is rooted in its strong basicity and its function as a phase-transfer catalyst. As a quaternary ammonium hydroxide, it is a strong, non-nucleophilic base capable of facilitating a wide range of base-catalyzed reactions.

Key Chemical Attributes:

-

Strong Organic Base: BTAH is a strong organic base used in a variety of reactions, including aldol (B89426) and nitroaldol (Henry) condensations, and as a base in the Horner-Wadsworth-Emmons olefination.[1][4]

-

Phase-Transfer Catalyst (PTC): Its amphiphilic nature, possessing a hydrophilic hydroxide anion and a lipophilic quaternary ammonium cation, allows it to transport hydroxide ions into organic phases, thereby catalyzing reactions between immiscible reactants.[4] This is particularly valuable in alkylation and condensation reactions.

-

Reactivity: It is incompatible with strong oxidizing agents and acids.[5] Thermal decomposition can lead to the release of toxic fumes, including nitrogen oxides (NOx) and ammonia (B1221849) (NH₃).

-

Applications in Synthesis: BTAH is employed in the synthesis of various organic compounds, including nitroalkanols, dithiocarbamates, and as a template agent in the synthesis of molecular sieves.[4][5][6]

A summary of its key chemical identifiers and properties is presented in Table 2.

Table 2: Chemical Identifiers and Properties

| Property | Value | References |

| CAS Number | 100-85-6 | [1] |

| IUPAC Name | Benzyl(trimethyl)azanium hydroxide | [1] |

| Synonyms | Triton B, Trimethylbenzylammonium hydroxide | [1] |

| pKa | Strong Base | |

| Canonical SMILES | C--INVALID-LINK--(C)CC1=CC=CC=C1.[OH-] | [3] |

| InChI Key | NDKBVBUGCNGSJJ-UHFFFAOYSA-M |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in key organic transformations.

Laboratory-Scale Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the quaternization of trimethylamine with benzyl (B1604629) chloride to form benzyltrimethylammonium chloride, followed by an anion exchange to introduce the hydroxide. The following protocol is adapted from a procedure for the synthesis of the corresponding ethoxide, with modifications for the hydroxide preparation.[7]

Step 1: Synthesis of Benzyltrimethylammonium Chloride

-

Reaction Setup: In a flask equipped with a stirrer and a gas inlet/outlet, dissolve benzyl chloride (3 moles) in anhydrous ethanol (B145695) (750 g).

-

Amine Addition: Flush the system with dry trimethylamine gas. Bubble the trimethylamine gas through the solution. The reaction is exothermic and should be cooled to maintain a temperature below 50°C.

-

Reaction Completion: After the initial exothermic reaction subsides, continue to maintain the solution at 50°C for 1 hour under a slight positive pressure of trimethylamine.

-

Isolation: Cool the reaction mixture to room temperature. The benzyltrimethylammonium chloride will precipitate. The product can be collected by filtration and washed with a cold solvent like diethyl ether.

Step 2: Anion Exchange to this compound

-

Ion Exchange Resin Preparation: A column is packed with a strong base anion exchange resin (hydroxide form). The resin should be thoroughly washed with deionized water until the eluent is neutral.

-

Elution: A solution of the synthesized benzyltrimethylammonium chloride in deionized water is passed slowly through the prepared ion exchange column.

-

Product Collection: The eluent containing this compound is collected.

-

Concentration: The concentration of the resulting solution can be determined by titration with a standard acid. The solution can be carefully concentrated under reduced pressure if a higher concentration is desired.

Nitroaldol (Henry) Condensation Catalyzed by BTAH

This protocol describes the efficient synthesis of nitroalkanols using a catalytic amount of this compound.[4]

-

Reactant Mixture: In a reaction vessel, combine the aldehyde (e.g., 3-nitrobenzaldehyde, 3.31 mmol) and the nitroalkane (e.g., nitroethane, 3.63 mmol).

-

Solvent Addition: Add water (5 mL) and tetrahydrofuran (B95107) (THF, 0.4 mL) to the mixture.

-

Catalyst Addition: Add one drop of a 40% aqueous solution of this compound at room temperature.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC). For the example given, the reaction is complete in approximately 4 minutes.

-

Work-up: Upon completion, add excess water to the reaction mixture.

-

Extraction: Extract the aqueous layer with an organic solvent such as chloroform (B151607) (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the resulting residue by column chromatography to yield the desired nitroalkanol.

Horner-Wadsworth-Emmons Olefination Using BTAH as a Base

This compound can be used as a strong base in the Horner-Wadsworth-Emmons (HWE) reaction to facilitate the formation of alkenes. While specific literature protocols detailing its use are sparse, the following general procedure can be adapted.

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the phosphonate (B1237965) ester (1.2 equivalents) in an anhydrous aprotic solvent (e.g., THF) in a dry flask.

-

Deprotonation: Cool the solution to an appropriate temperature (e.g., -78°C or 0°C). Add a solution of this compound (1.2 equivalents) dropwise. Stir the mixture for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

-

Carbonyl Addition: Add a solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.

-

Reaction: Allow the reaction to proceed at the chosen temperature, monitoring its progress by TLC. The reaction may require warming to room temperature.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

-

Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Mechanism of Action: Phase-Transfer Catalysis

The efficacy of this compound as a phase-transfer catalyst is central to many of its applications. The mechanism involves the transport of the hydroxide anion from the aqueous phase to the organic phase, where it can act as a base.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Solubility of Benzyltrimethylammonium Hydroxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltrimethylammonium (B79724) hydroxide (B78521) (BTAH), also known by the trade name Triton B, is a quaternary ammonium (B1175870) salt that serves as a strong organic base.[1][2] It is widely utilized as a phase-transfer catalyst in organic synthesis, including in aldol (B89426) condensation and base-catalyzed dehydration reactions.[1][3] Its efficacy in various chemical transformations is significantly influenced by its solubility in the reaction medium. This technical guide provides a comprehensive overview of the solubility of benzyltrimethylammonium hydroxide in organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for solvent selection.

Core Principles of Solubility

The solubility of this compound in organic solvents is governed by its ionic nature and the molecular structure of the solvent. As a quaternary ammonium salt, BTAH consists of a large, relatively nonpolar organic cation (benzyltrimethylammonium) and a small, highly polar anion (hydroxide). This amphiphilic character dictates its interaction with solvent molecules. Generally, its solubility is favored in polar solvents that can effectively solvate both the cation and the anion.

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound in Various Organic Solvent Classes

| Solvent Class | General Solubility | Specific Solvents Mentioned |

| Alcohols | Miscible[4][5][6] | Methanol[1], Ethanol[5] |

| Aromatic Hydrocarbons | Miscible[4][5][6] | Toluene, Benzene, Xylene |

| Halogenated Solvents | Miscible[4][5][6] | Dichloromethane, Chloroform |

| Hydrocarbons | Miscible[4][5][6] | General hydrocarbons |

| Ethers | Information not available | Tetrahydrofuran (THF) |

| Ketones | Information not available | Acetone |

| Water | Miscible[1] | - |

Experimental Protocol for Solubility Determination

Given the absence of specific quantitative data, researchers may need to determine the solubility of this compound in a particular solvent for their specific application. The following is a detailed gravimetric method for determining the solubility of a solid compound in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Anhydrous organic solvent of interest

-

Scintillation vials with caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.2 µm, solvent-compatible)

-

Syringes

-

Analytical balance

-

Pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired anhydrous organic solvent into the vial containing the solid.

-

Equilibration: Tightly cap the vial to prevent solvent evaporation. Place the vial in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C). Allow the mixture to equilibrate for an extended period (typically 24-48 hours) with continuous agitation to ensure saturation.

-

Phase Separation: After the equilibration period, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 4 hours. This allows the excess, undissolved solid to settle at the bottom of the vial, leaving a clear supernatant.

-

Sample Withdrawal: Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant using a syringe.

-

Filtration: Immediately pass the withdrawn supernatant through a 0.2 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended solid particles, ensuring that only the dissolved solute is collected.

-

Solvent Evaporation: Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Alternatively, a vacuum desiccator or rotary evaporator can be used for more sensitive compounds or high-boiling point solvents.

-

Mass Determination: Once the solvent has been completely removed, accurately weigh the vial containing the dried residue of this compound.

-

Calculation:

-

Mass of dissolved BTAH = (Final weight of vial + residue) - (Initial weight of empty vial)

-

Solubility (g/L) = (Mass of dissolved BTAH in g) / (Volume of supernatant withdrawn in L)

-

Data Reporting:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Report the solubility as the mean value ± standard deviation.

-

Clearly state the temperature at which the solubility was determined.

Visualization of Experimental and Logical Workflows

To aid in the conceptual understanding of the processes involved in solubility determination and solvent selection, the following diagrams are provided.

Conclusion

While precise quantitative data on the solubility of this compound in a broad array of organic solvents is sparse in the scientific literature, qualitative descriptions indicate its high solubility in polar organic solvents such as alcohols, aromatic hydrocarbons, and halogenated solvents. For applications requiring specific solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. The logical workflow for solvent selection further aids researchers in making informed decisions for optimizing reaction conditions in BTAH-mediated chemical processes.

References

An In-depth Technical Guide to the Mechanism of Action of Benzyltrimethylammonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltrimethylammonium (B79724) hydroxide (B78521) (BTMH), also known as Triton B, is a quaternary ammonium (B1175870) salt that serves as a potent organic base and a versatile phase-transfer catalyst in a myriad of organic transformations.[1] Its efficacy stems from the synergistic interplay of a sterically accessible hydroxide ion and a lipophilic benzyltrimethylammonium cation. This guide elucidates the core mechanisms of action of BTMH, presenting its roles in fundamental organic reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a comprehensive resource for laboratory and industrial applications.

Core Mechanisms of Action

Benzyltrimethylammonium hydroxide's utility in organic synthesis is primarily attributed to two distinct, yet often complementary, mechanisms of action: its function as a strong, organic-soluble base and its capacity to act as a phase-transfer catalyst.

Strong Organic Base

The hydroxide ion (OH⁻) associated with the benzyltrimethylammonium cation is a powerful Brønsted-Lowry base. Unlike inorganic bases such as sodium hydroxide or potassium hydroxide, BTMH exhibits excellent solubility in a wide range of organic solvents, which allows for homogenous reaction conditions in base-mediated transformations of organic substrates.[2] This property is crucial for facilitating a variety of pivotal carbon-carbon bond-forming reactions.

In the aldol (B89426) condensation, BTMH acts as a catalyst by deprotonating a carbonyl compound to generate a reactive enolate intermediate. This enolate then undergoes a nucleophilic attack on another carbonyl molecule, leading to the formation of a β-hydroxy carbonyl compound, which can subsequently dehydrate to yield an α,β-unsaturated carbonyl compound.[1][3]

Caption: Mechanism of BTMH-catalyzed Aldol Condensation.

BTMH is an effective base for the deprotonation of phosphonate (B1237965) esters in the Horner-Wadsworth-Emmons reaction, generating a stabilized phosphonate carbanion.[1] This nucleophile then reacts with an aldehyde or ketone to form an alkene. The use of BTMH has been reported to favor the formation of the (Z)-alkene isomer in certain cases, offering a valuable tool for stereoselective synthesis.[1]

Caption: Mechanism of BTMH-mediated HWE Reaction.

The Henry reaction involves the base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound. BTMH efficiently deprotonates the nitroalkane to form a nitronate anion, which then acts as a nucleophile. This reaction is of significant synthetic importance as the resulting β-nitro alcohol can be further transformed into other valuable functional groups.[4]

Caption: Mechanism of BTMH-catalyzed Henry Reaction.

Quantitative Data for BTMH as a Strong Organic Base

| Reaction | Substrates | Catalyst Loading | Solvent(s) | Time (min) | Temperature (°C) | Yield (%) | Z:E Ratio | Reference |

| Nitroaldol Condensation | 4-Nitrobenzaldehyde, Nitromethane | Catalytic | Excess | 4 | Room Temp | 98 | - | [4] |

| Nitroaldol Condensation | Benzaldehyde, Nitroethane | Catalytic | Excess | 15 | Room Temp | 92 | - | [4] |

| Nitroaldol Condensation | 3-Nitrobenzaldehyde, Nitropropane | Catalytic | Excess | 10 | Room Temp | 95 | - | [4] |

| Aldol Condensation | Isobutyraldehyde, Formaldehyde | 4.0 mol% | - | - | 20 | >96 (conv.) | - | [5] |

| HWE Reaction | Ethyl 2-(diphenylphosphono)propionate, Benzaldehyde | Stoichiometric | THF | - | -78 | - | 91:9 | [4] |

| HWE Reaction | Ethyl 2-(diphenylphosphono)propionate, Benzaldehyde | Stoichiometric | THF | - | -95 | - | 94:6 | [4] |

Phase-Transfer Catalyst (PTC)

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[6] BTMH is an excellent phase-transfer catalyst due to its amphiphilic nature. The quaternary ammonium cation, with its benzyl (B1604629) and methyl groups, is lipophilic and soluble in the organic phase, while the hydroxide anion is hydrophilic and resides in the aqueous phase.[6]

The most widely accepted mechanism for the action of quaternary ammonium salts as phase-transfer catalysts is the Starks' extraction mechanism.

Starks' Extraction Mechanism:

-

Anion Exchange: In the aqueous phase, the BTMH cation ([C₆H₅CH₂N(CH₃)₃]⁺), denoted as Q⁺, exchanges its hydroxide anion (OH⁻) for a reactive anion (Y⁻) from an inorganic reagent (e.g., NaY). This forms a new ion pair, Q⁺Y⁻.

-

Phase Transfer: The newly formed ion pair, Q⁺Y⁻, being lipophilic, migrates across the phase boundary from the aqueous phase into the organic phase.

-

Reaction in the Organic Phase: In the organic phase, the anion Y⁻ is "naked" and highly reactive as it is not strongly solvated. This reactive anion then attacks the organic substrate (RX), leading to the formation of the product (RY) and a leaving group anion (X⁻).

-

Catalyst Regeneration: The Q⁺ cation now pairs with the leaving group anion to form Q⁺X⁻. This ion pair, due to its lipophilic character, remains in the organic phase until it can migrate back to the aqueous phase to restart the catalytic cycle by exchanging X⁻ for another Y⁻.[6]

Caption: Starks' Extraction Mechanism for Phase-Transfer Catalysis.

Experimental Protocols

The following are representative experimental protocols for key reactions utilizing this compound.

Nitroaldol (Henry) Reaction

This protocol is adapted from the work of Bandgar et al.[4]

-

Materials:

-

Aldehyde (1.0 mmol)

-

Nitroalkane (1.2 mmol)

-

This compound (40% aqueous solution, 1 drop)

-

Water (5 mL)

-

Tetrahydrofuran (THF) (0.4 mL)

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663)

-

-

Procedure:

-

To a stirred mixture of the aldehyde (1.0 mmol) and nitroalkane (1.2 mmol) in water (5 mL) and THF (0.4 mL), add one drop of a 40% aqueous solution of this compound at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 4 to 15 minutes.[4]

-

Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).

-

Aldol Condensation for the Synthesis of Tetraphenylcyclopentadienone

This protocol provides a general method for a BTMH-catalyzed aldol condensation.[2]

-

Materials:

-

Benzil (B1666583) (1.0 mmol)

-

1,3-Diphenylacetone (B89425) (1.0 mmol)

-

Triethylene glycol (solvent)

-

This compound (catalytic amount)

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a suitable reaction vessel, dissolve benzil and 1,3-diphenylacetone in triethylene glycol.

-

Add a catalytic amount of this compound to the solution.

-

Heat the reaction mixture with stirring. The reaction progress can be monitored by observing the formation of the deeply colored product.

-

Upon completion, cool the reaction mixture to allow for crystallization of the product.

-

Isolate the crude product by vacuum filtration.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield deep purple crystals.

-

Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is a general procedure based on the conditions reported by Ando for Z-selective olefination.[4]

-

Materials:

-

Phosphonate ester (e.g., ethyl 2-(diphenylphosphono)propionate) (1.0 mmol)

-

This compound (40% in methanol) (1.0 mmol)

-

Aldehyde (e.g., benzaldehyde) (1.0 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the phosphonate ester (1.0 mmol) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the this compound solution (1.0 mmol) and stir the mixture for 15 minutes at -78 °C.

-

Add the aldehyde (1.0 mmol) dropwise to the reaction mixture.

-

Allow the reaction to proceed at -78 °C, monitoring its progress by TLC.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel to isolate the (Z)- and (E)-alkene isomers and determine the Z:E ratio by ¹H NMR spectroscopy or gas chromatography.

-

Phase-Transfer Catalyzed O-Alkylation

This is a general protocol for the O-alkylation of a phenol (B47542) using BTMH as a phase-transfer catalyst.[6]

-

Materials:

-

Phenol (1.0 mmol)

-

Alkyl halide (e.g., benzyl bromide) (1.1 mmol)

-

This compound (5-10 mol%)

-

Aqueous sodium hydroxide solution (e.g., 50%)

-

Organic solvent (e.g., toluene, dichloromethane)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1.0 mmol) in the organic solvent.

-

Add the aqueous sodium hydroxide solution and the catalytic amount of this compound.

-

Add the alkyl halide (1.1 mmol) to the vigorously stirred biphasic mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and maintain vigorous stirring.

-

Monitor the reaction progress by TLC or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature and add water to dissolve any inorganic salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or distillation.

-

Degradation Pathways

The stability of the benzyltrimethylammonium cation is a critical consideration in its application, particularly under harsh basic conditions and elevated temperatures. The primary degradation pathways are nucleophilic substitution (SN2) and Hofmann elimination.

-

Nucleophilic Substitution (SN2): The hydroxide ion can act as a nucleophile and attack the benzylic carbon or one of the methyl carbons of the quaternary ammonium cation, leading to the formation of benzyl alcohol or methanol, and trimethylamine (B31210) or benzyldimethylamine, respectively.

-

Hofmann Elimination: In the presence of a strong base, a proton on the carbon beta to the nitrogen atom can be abstracted, leading to an E2 elimination reaction. For the benzyltrimethylammonium cation, this would involve abstraction of a proton from one of the methyl groups, which is not a typical Hofmann elimination pathway. However, for other quaternary ammonium hydroxides with longer alkyl chains containing beta-hydrogens, this is a significant degradation route. For BTMH itself, SN2 is the more predominant degradation pathway.

Caption: Degradation pathways of the benzyltrimethylammonium cation.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, primarily functioning as a strong organic base and a phase-transfer catalyst. Its ability to facilitate a wide range of reactions, including aldol condensations, Horner-Wadsworth-Emmons olefinations, and nitroaldol reactions, underscores its importance in the construction of complex molecular architectures. The detailed mechanistic understanding and experimental protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of BTMH in their endeavors.

References

Thermal stability and decomposition of Benzyltrimethylammonium hydroxide

An In-depth Technical Guide on the Thermal Stability and Decomposition of Benzyltrimethylammonium (B79724) Hydroxide (B78521)

Introduction

Benzyltrimethylammonium hydroxide (BTMAH), also known as Triton B, is a quaternary ammonium (B1175870) salt with the chemical formula C₆H₅CH₂N(CH₃)₃OH. It functions as a strong, organic-soluble base and is widely employed in various industrial and laboratory settings. Its utility as a phase transfer catalyst, a structure-directing agent in zeolite synthesis, and a base in organic synthesis, such as in aldol (B89426) condensations and dehydrohalogenations, is well-established.[1][2][3] The efficacy and safety of BTMAH in these applications are intrinsically linked to its thermal stability. This guide provides a comprehensive overview of the thermal degradation of this compound, focusing on its decomposition pathways, influencing factors, and the experimental methods used for its characterization.

Thermal Decomposition Pathways

The thermal degradation of this compound in the presence of hydroxide ions (OH⁻) is a complex process primarily governed by two competing reaction mechanisms: Nucleophilic Substitution (S_N2) and Hofmann Elimination.[4][5] The prevalence of each pathway is influenced by factors such as temperature, concentration, and the solvent system.[4]

Nucleophilic Substitution (S_N2)

Nucleophilic substitution is a major degradation route for the benzyltrimethylammonium (BTMA) cation.[4] The hydroxide ion, acting as a nucleophile, can attack two electrophilic sites on the cation: the benzylic carbon and the methyl carbons.

-

Attack on Benzylic Carbon: The S_N2 attack on the carbon of the benzyl (B1604629) group results in the cleavage of the carbon-nitrogen bond, yielding benzyl alcohol and trimethylamine.[6]

-

Attack on Methyl Carbon: Alternatively, the hydroxide ion can attack one of the methyl carbons, leading to the formation of methanol (B129727) and benzyldimethylamine.[6][7]

Hofmann Elimination

Hofmann elimination is another significant degradation pathway for quaternary ammonium hydroxides.[4][5] This reaction involves the abstraction of a β-hydrogen by a base, leading to the formation of an alkene and a tertiary amine.[4] In the case of the BTMA cation, this pathway is less straightforward than for alkylammonium cations with available β-hydrogens on longer alkyl chains. However, degradation via ylide intermediates, which can be considered related to elimination processes, has been reported for similar cations.[6][7] This can lead to rearrangement reactions, such as the Stevens rearrangement, further diversifying the degradation products.[6]

Ylide Formation

A related mechanism involves the abstraction of a proton from a methyl group by the hydroxide ion to form an ylide intermediate and a water molecule.[7] This highly reactive ylide can then undergo subsequent reactions, including rearrangements, to form various degradation products.[6]

Below is a diagram illustrating the primary S_N2 decomposition pathways.

Factors Influencing Thermal Stability

The rate and mechanism of BTMAH decomposition are highly sensitive to several experimental conditions.

-

Temperature : Temperature is a critical accelerator for degradation.[4] As the temperature increases, the rates of both S_N2 and Hofmann elimination reactions increase significantly.[4] Experimental studies have demonstrated a clear correlation between higher temperatures and faster degradation, with meaningful degradation rates observed above 120°C.[6][8] For instance, at 80°C in 2M KOH, BTMAH is relatively stable with a reported half-life of approximately 4 years, whereas its degradation is substantially faster at 160°C.[4][8]

-

Concentration : The stability of the BTMA cation decreases as its concentration in aqueous hydroxide solution increases.[6][8] This effect has a major impact on observed degradation rates.[8]

-

Solvent : The solvent system plays a crucial role in the stability of BTMAH. Studies have indicated that the degradation rate increases in media with a lower dielectric constant, which is attributed to the increased nucleophilicity of the hydroxide anion in such environments.[4]

-

pH : The concentration of hydroxide ions directly influences the degradation rate, as it is a key reactant in the primary decomposition pathways.

Quantitative Decomposition Data

Quantitative data from stability studies are essential for predicting the shelf-life and operational limits of BTMAH. The following tables summarize key findings from the literature.

Table 1: Effect of Temperature on BTMAH Degradation

| Temperature (°C) | Base Concentration | Cation Concentration | Half-life / Observation | Reference |

| 80 | 2M KOH | 0.1M | ~4 years | [4][8] |

| 120 | 2M KOH | 0.1M | Significant degradation observed | [8] |

| 140 | 2M KOH | 0.1M | Rapid degradation | [8] |

| 160 | 2M KOH | 0.1M | Very rapid degradation | [4][8] |

Table 2: Major Decomposition Products and Pathways

| Decomposition Product | Co-product | Governing Pathway | Reference |

| Benzyl alcohol | Trimethylamine | S_N2 on benzylic carbon | [6] |

| Methanol | Benzyldimethylamine | S_N2 on methyl carbon | [6][7] |

| Nitrogen oxides, CO, CO₂ | - | Thermal combustion | [9] |

Experimental Protocols for Stability Analysis

Assessing the thermal stability of BTMAH requires precise and reproducible experimental methods. Thermogravimetric Analysis (TGA) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques employed for this purpose.

Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition and characterize the thermal stability of materials.

-

Sample Preparation : An accurately weighed sample of BTMAH (typically 5-10 mg) is placed into a TGA pan (e.g., alumina (B75360) or platinum).[3]

-

Instrument Setup : The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate (e.g., 50 mL/min).[3][10]

-

Heating Program : The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).[3][10]

-

Data Acquisition : The instrument records the sample's mass as a function of temperature.

-

Data Analysis : The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the temperatures of maximum mass loss rates (from the derivative curve, DTG). The first weight loss step is typically ascribed to the decomposition of the functional groups, while subsequent losses at higher temperatures correspond to backbone degradation if the cation is part of a polymer.[10]

Protocol: ¹H NMR Spectroscopy for Isothermal Stability Studies

¹H NMR spectroscopy is a highly effective method for quantifying the degradation of BTMAH over time at a constant temperature and for identifying the soluble degradation products.[6][8]

-

Sample Preparation : A solution of BTMAH is prepared at a specific concentration (e.g., 0.1M) in a deuterated solvent (e.g., D₂O) containing a known concentration of a base (e.g., 2M KOD).[8] The solution is transferred to high-pressure NMR tubes or other suitable sealed reaction vessels.

-

Isothermal Aging : The sealed samples are placed in a calibrated oven or heating block set to a specific temperature (e.g., 80°C, 120°C, 140°C, or 160°C) for a predetermined duration.[8]

-

Reaction Quenching : At specified time points, samples are removed from the heat and rapidly quenched in a room temperature water bath to halt the degradation reaction.[8]

-

NMR Analysis : The ¹H NMR spectrum of each sample is acquired. An internal standard may be used for precise quantification.

-

Data Analysis : The degradation of BTMAH is quantified by integrating the characteristic proton signals (e.g., aromatic, benzyl, and trimethyl protons) and comparing their intensities to the initial (t=0) sample.[8] The appearance and integration of new signals corresponding to degradation products (e.g., benzyl alcohol, trimethylamine) provide mechanistic insights. The natural logarithm of the normalized BTMAH concentration is plotted against time to determine the degradation rate constant.

The following diagram illustrates a typical workflow for the NMR-based stability study.

Conclusion

The thermal stability of this compound is a multi-faceted issue governed by competing S_N2 and elimination-type degradation pathways. Key factors including temperature, concentration, and solvent polarity significantly influence its decomposition rate and product distribution. Elevated temperatures, in particular, drastically reduce the stability of the BTMA cation.[4] A thorough understanding of these degradation processes, supported by robust analytical techniques like TGA and NMR spectroscopy, is crucial for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and effective application of this versatile chemical compound. The benzyltrimethylammonium cation has demonstrated better stability compared to phenyltrimethylammonium (B184261) hydroxide under similar conditions, making it a frequently employed cation in applications like anion exchange membranes.[6]

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scielo.br [scielo.br]

- 4. This compound | 100-85-6 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound(100-85-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

Navigating the Synthesis Landscape: A Technical Guide to Benzyltrimethylammonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Benzyltrimethylammonium (B79724) hydroxide (B78521) (BTAH), also known as Triton B, is a quaternary ammonium (B1175870) salt that serves as a potent organic base and phase-transfer catalyst in a multitude of organic syntheses. Its utility in forming crucial carbon-carbon bonds makes it a valuable reagent in the development of complex molecules, including active pharmaceutical ingredients (APIs). However, its reactivity is matched by its hazardous nature, necessitating a thorough understanding of its properties and handling requirements. This technical guide provides an in-depth overview of Benzyltrimethylammonium hydroxide, encompassing its safety data, handling precautions, and detailed experimental applications.

Core Safety and Physical Properties

A comprehensive understanding of the physicochemical properties and hazard profile of this compound is paramount for its safe handling in a laboratory setting. The following tables summarize key quantitative data extracted from various safety data sheets (SDS).

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO | [1][2] |

| Molecular Weight | 167.25 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Amine-like | [3] |

| Melting Point | -98 °C | [1] |

| Boiling Point | 65 °C | [1] |

| Flash Point | 15 °C (for 40% solution in methanol) | [4] |

| Density | 1.059 g/mL at 25 °C | [2] |

| Solubility | Miscible with water, alcohols, and aromatic hydrocarbons | [1] |

Table 2: Hazard Identification and Classification

| Hazard Class | Category | GHS Pictogram | Hazard Statement |

| Flammable Liquids | 2 | 🔥 | H225: Highly flammable liquid and vapor |

| Acute Toxicity, Oral | 3 | 💀 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | 💀 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | 💀 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | 1A/1B | corrosive | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | corrosive | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | 1 | health hazard | H370: Causes damage to organs (optic nerve, central nervous system) |

Handling and Safety Precautions

Given its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to prevent exposure.

Caption: Essential personal protective equipment for handling this compound.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4] Keep containers tightly closed to prevent contact with air and moisture.[1] The recommended storage temperature is below +30°C.[1]

-

Incompatible Materials: Avoid contact with strong acids and oxidizing agents.[4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4] |

Experimental Protocols and Applications

This compound is a versatile tool in organic synthesis. Below are detailed methodologies for its application in key chemical transformations.

Phase-Transfer Catalysis

As a phase-transfer catalyst, BTAH facilitates reactions between reactants in immiscible phases, enhancing reaction rates and yields.

Caption: A generalized experimental workflow for a reaction utilizing this compound as a phase-transfer catalyst.

Detailed Protocol: O-Alkylation of a Phenol (B47542) [5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1.0 equivalent) in a suitable organic solvent (e.g., toluene, dichloromethane).

-

Aqueous Phase Addition: Add an aqueous solution of a base (e.g., 50% NaOH) to the flask.

-

Catalyst Addition: Add this compound (typically 1-10 mol%) to the biphasic mixture.

-

Substrate Addition: While stirring vigorously, add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents).

-

Reaction: Heat the mixture to the desired temperature (e.g., 50-80 °C) and maintain vigorous stirring.

-

Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to dissolve any inorganic salts and transfer the mixture to a separatory funnel.

-